molecular formula C81H66N4 B3028742 Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine CAS No. 303111-06-0

Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine

Cat. No.: B3028742
CAS No.: 303111-06-0
M. Wt: 1095.4 g/mol
InChI Key: SUBDISDSCLKKRX-UHFFFAOYSA-N
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Description

Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine, also known as this compound, is a useful research compound. Its molecular formula is C81H66N4 and its molecular weight is 1095.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1094.52874812 g/mol and the complexity rating of the compound is 1900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Nanotubular Morphology and Porous Carbon Nanotubes Synthesis

A dendritic molecule related to Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine, used as a key building block, demonstrated the ability to form nanotubular morphology, leading to the template-free synthesis of porous carbon nanotubes. These nitrogen-doped carbon nanotubes exhibited improved porosity and high surface area, suggesting potential applications in areas requiring high surface area materials (Zhuang et al., 2013).

2. Light-Emitting Materials

Tris[4-(9-phenylfluoren-9-yl)phenyl]amine, a compound similar to the one inquired, was studied for its potential as a blue light-emitting material. The molecular structure showed promise for electronic excitation and long emission lifetimes, indicating its suitability for use in light-emitting devices (Peng-jun, 2010).

3. Two-Photon Absorbing Liquids

Chromophores with a structure related to this compound demonstrated strong two-photon absorbing capabilities. Such materials have potential applications in fields like nonlinear optics (Kannan et al., 2004).

4. Efficient Green Electroluminescent Device

Compounds structurally similar to the one inquired have been used as efficient hole transport materials in green organic light-emitting diodes (OLEDs), demonstrating excellent thermal stability and performance (Wu et al., 2017).

5. Selective Sensing of Chemicals and Biomolecules

Certain fluorene compounds related to the inquired chemical were synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, indicating applications in chemical sensing and bioimaging (Han et al., 2020).

Mechanism of Action

Target of Action

It’s known that this compound is used in the field of optoelectronics, particularly in organic light-emitting diodes (oleds) .

Mode of Action

The mode of action of this compound is related to its electronic properties. It is used as a hole-transporting layer and hole injection layer material in OLEDs . The compound facilitates the movement of positive charges (holes) from the electrode to the emissive layer in the device.

Biochemical Pathways

As an electronic material, the compound doesn’t participate in biochemical pathways in the traditional sense. Instead, it plays a crucial role in the electronic pathway of OLEDs, enabling efficient energy transfer and light emission .

Result of Action

The result of the compound’s action is the efficient transport of holes in OLEDs, which contributes to the high performance of these devices . This leads to improved brightness, efficiency, and lifespan of the OLEDs.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and exposure to light. For instance, the storage conditions of the compound can affect its stability and performance . Proper encapsulation of OLEDs can protect the compound and the device from degradation due to environmental factors.

Safety and Hazards

While specific safety and hazard information for Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine is not available, similar compounds like Tris(4-carbazoyl-9-ylphenyl)amine are classified as Eye Irritant 2 and Skin Irritant 2. They are also classified as STOT SE 3, indicating they may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which facilitate the stabilization of enzyme structures and enhance their catalytic activities .

Cellular Effects

The effects of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It modulates gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by enhancing the activity of metabolic enzymes, leading to increased ATP production and improved cellular energy status .

Molecular Mechanism

At the molecular level, 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions depending on the context. For example, it can inhibit the activity of pro-apoptotic enzymes, thereby promoting cell survival . Additionally, this compound can induce changes in gene expression by binding to DNA and influencing the recruitment of transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular redox status .

Dosage Effects in Animal Models

The effects of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cellular metabolism and improved antioxidant defenses . At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich cellular compartments .

Subcellular Localization

The subcellular localization of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is critical for its activity and function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and regulatory proteins . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper compartmentalization within the cell .

Properties

IUPAC Name

4-N-(9,9-dimethylfluoren-2-yl)-1-N,1-N-bis[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H66N4/c1-79(2)73-31-19-16-28-67(73)70-49-46-64(52-76(70)79)83(55-22-10-7-11-23-55)61-40-34-58(35-41-61)82(59-36-42-62(43-37-59)84(56-24-12-8-13-25-56)65-47-50-71-68-29-17-20-32-74(68)80(3,4)77(71)53-65)60-38-44-63(45-39-60)85(57-26-14-9-15-27-57)66-48-51-72-69-30-18-21-33-75(69)81(5,6)78(72)54-66/h7-54H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDISDSCLKKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H66N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1095.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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